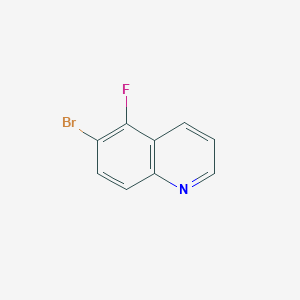

6-Bromo-5-fluoroquinoline

Description

Structure

3D Structure of Parent

Properties

CAS No. |

127827-51-4 |

|---|---|

Molecular Formula |

C9H6BrClFN |

Molecular Weight |

262.50 g/mol |

IUPAC Name |

6-bromo-5-fluoroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |

InChI Key |

HWEIHFOSXDCCQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

6-Bromo-5-fluoroquinoline molecular weight and formula

An In-depth Technical Guide to 6-Bromo-5-fluoroquinoline: A Key Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-5-fluoroquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development. Its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive molecules. This document will delve into its fundamental properties, synthesis, applications, and the critical considerations for its use in a laboratory setting.

Core Molecular Attributes of 6-Bromo-5-fluoroquinoline

6-Bromo-5-fluoroquinoline is a halogenated quinoline derivative. The strategic placement of the bromine and fluorine atoms on the quinoline core imparts specific physicochemical properties that are highly sought after in medicinal chemistry.

Molecular Formula and Weight

The fundamental identity of a chemical compound begins with its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.

-

Molecular Formula: C9H5BrFN[1]

It is critical to distinguish 6-bromo-5-fluoroquinoline from its isomers, such as 5-bromo-6-fluoroquinoline[2][3][5], 6-bromo-8-fluoroquinoline[6], and 8-bromo-6-fluoroquinoline[7], as the position of the halogen substituents significantly influences the molecule's reactivity and biological activity.

Chemical Structure and Properties

The arrangement of atoms and bonds dictates the molecule's behavior in chemical reactions and its interactions with biological targets.

Table 1: Physicochemical Properties of Bromo-fluoroquinoline Isomers

| Property | 6-Bromo-5-fluoroquinoline | 5-Bromo-6-fluoroquinoline | 6-Bromo-5,7-difluoroquinoline |

| CAS Number | Not explicitly found, isomer CAS is 107224-21-5[3][5] | 107224-21-5[3][5] | 1022091-49-1[8] |

| Molecular Formula | C9H5BrFN[1] | C9H5BrFN[2][3] | C9H4BrF2N[8] |

| Molecular Weight | ~226.05 g/mol [1] | 226.048 g/mol [2][3] | 244.04 g/mol [8] |

| Melting Point | Data not available | 102-104 °C[2] | 87-92 °C[8] |

| Physical Form | Solid (predicted) | Solid[2] | Solid[8] |

| InChI Key | SBNILQRRTOQGGB-UHFFFAOYSA-N[1] | BEKXRHNEJQGHMH-UHFFFAOYSA-N[3] | DUAWZZRBLJDTQC-UHFFFAOYSA-N[8] |

| SMILES | C1=CC2=C(C=CC(=C2F)Br)N=C1[1] | FC1=CC=C2N=CC=CC2=C1Br[3] | Fc1cc2ncccc2c(F)c1Br[8] |

Synthesis of Halogenated Quinolines

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While a specific, validated protocol for 6-bromo-5-fluoroquinoline is not detailed in the provided search results, established methods for analogous bromo-quinolines can be adapted. A common and effective approach involves a multi-step sequence starting from a substituted aniline.

Generalized Synthetic Workflow

The synthesis of a bromo-substituted quinolin-4-ol, a key intermediate, often follows a pathway involving condensation and subsequent thermal cyclization. This intermediate can then be further modified to yield the desired halogenated quinoline.

Caption: Generalized synthetic pathway for producing halogenated quinolines.

Experimental Protocol: Synthesis of 6-Bromoquinolin-4-ol (Intermediate)

This protocol, adapted from the synthesis of 6-bromo-4-iodoquinoline, outlines the formation of a key precursor.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid (1 equivalent) in triethyl orthoformate.

-

Addition of Aniline: Heat the mixture to reflux. Slowly add a solution of the appropriately substituted bromo-fluoro-aniline (e.g., 4-bromo-3-fluoroaniline for the target compound) in triethyl orthoformate.

-

Condensation: Maintain the reflux for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC). A precipitate will form.

-

Isolation of Intermediate: Cool the reaction mixture and collect the solid product by vacuum filtration. Purify the intermediate by recrystallization from a suitable solvent like methanol.[10]

-

Cyclization: Add the purified intermediate portion-wise to preheated diphenyl ether at approximately 250 °C.

-

Product Formation: Gas evolution indicates the progress of the cyclization. After the reaction ceases, cool the mixture.

-

Precipitation and Isolation: Add petroleum ether to precipitate the crude 6-bromo-5-fluoroquinolin-4-ol. Collect the solid by filtration and wash thoroughly.

Causality Note: The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular ring-closure, leading to the formation of the stable quinoline ring system. The use of a high-boiling solvent like diphenyl ether facilitates achieving the required temperature.[9]

Applications in Drug Discovery and Development

The fluoroquinolone scaffold is a well-established pharmacophore in antibacterial drug design.[11][12] The introduction of bromine and fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making 6-bromo-5-fluoroquinoline a valuable starting material for creating novel therapeutics.

Role as a Synthetic Intermediate

6-Bromo-5-fluoroquinoline serves as a versatile intermediate for introducing the quinoline core into larger, more complex molecules. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Caption: Workflow from building block to biological evaluation.

Potential Therapeutic Areas

-

Antibacterial Agents: Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[13] Modifications on the quinoline ring, such as those enabled by 6-bromo-5-fluoroquinoline, can enhance potency and broaden the spectrum of activity against resistant strains.[13][14]

-

Anticancer Agents: The quinoline structure is also a key component of several anticancer drugs. Some fluoroquinolone derivatives have shown antiproliferative effects, potentially by inhibiting human topoisomerase II, an enzyme crucial for cancer cell replication.[15]

-

Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold has led to its exploration in the development of drugs against a range of other pathogens.

Analytical Characterization

Confirming the identity and purity of 6-bromo-5-fluoroquinoline is essential. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

While specific spectra for 6-bromo-5-fluoroquinoline were not found, the expected spectroscopic features can be predicted based on its structure and data from related fluoroquinolone compounds.

Table 2: Expected Analytical Characteristics

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring would appear as a series of doublets and multiplets in the downfield region (typically 7.0-9.0 ppm). The coupling patterns would be complex due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline core. Carbons bonded to fluorine and bromine would show characteristic shifts and C-F coupling. |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with an adjacent proton) is expected, providing a clear diagnostic signal for the presence and environment of the fluorine atom.[16] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

| UV-Vis Spectroscopy | Fluoroquinolones typically exhibit strong UV absorbance due to the conjugated aromatic system.[16][17] |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic ring, and C-F and C-Br stretching vibrations. |

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-bromo-5-fluoroquinoline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

Safety and Handling

Halogenated organic compounds require careful handling. While specific toxicology data for 6-bromo-5-fluoroquinoline is not available, data for similar compounds should inform safety procedures.

-

Hazard Classifications (for related compounds): Acute toxicity (oral), skin irritation, and serious eye damage are potential hazards.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-5-fluoroquinoline is a strategically designed building block with significant potential for the synthesis of novel pharmaceutical agents. Its defined chemical structure and the reactivity of its halogen substituents provide medicinal chemists with a powerful tool for developing new generations of drugs, particularly in the areas of infectious diseases and oncology. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

- BLDpharm. (n.d.). 1780581-30-7|6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline.

- Sigma-Aldrich. (n.d.). 6-Bromo-5,7-difluoroquinoline 97.

- ChemSynthesis. (2025, May 20). 5-bromo-6-fluoroquinoline.

- Fluorochem. (n.d.). 5-Bromo-6-fluoroquinoline (CAS 107224-21-5).

- PubChemLite. (n.d.). 6-bromo-5-fluoroquinoline (C9H5BrFN).

- ChemicalBook. (n.d.). 107224-21-5(5-溴-6-氟喹啉).

- PubChemLite. (n.d.). 6-bromo-5-fluoroisoquinoline (C9H5BrFN).

- Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoroindole 97.

- Santa Cruz Biotechnology. (n.d.). 6-Bromo-8-fluoroquinoline.

- PubChem. (n.d.). 8-Bromo-6-fluoroquinoline.

- BLDpharm. (n.d.). 1239463-43-4|5-Bromo-6-fluoroisoquinoline.

- MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.

- Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline.

- Urbaniak, B., & Kokot, Z. J. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES.

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Tareq, S. M., et al. (2024, May 21). Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. Science of the Total Environment.

- International Journal of Research and Applied Science & Engineering Technology. (2024, April 15).

- ChemicalBook. (n.d.). 6-Bromo-2,4,8-trichloro-5-fluoroquinazoline CAS#: 3040171-28-3.

- PMC. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against....

- ResearchGate. (2025, August 3). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.

- TMP Universal Journal of Medical Research and Surgical Techniques. (2025, March 3). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT.

- MDPI. (2024, July 27).

- Asian Journal of Applied Sciences. (2013, December 13). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA.

- Science Publications. (n.d.).

Sources

- 1. PubChemLite - 6-bromo-5-fluoroquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - 6-bromo-5-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 5. 107224-21-5 CAS|5-溴-6-氟喹啉|生产厂家|价格信息 [m.chemicalbook.com]

- 6. 6-Bromo-8-fluoroquinoline | CAS 220513-46-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 8-Bromo-6-fluoroquinoline | C9H5BrFN | CID 21271249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-溴-5,7-二氟喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. scribd.com [scribd.com]

- 11. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 12. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ptfarm.pl [ptfarm.pl]

- 17. ajouronline.com [ajouronline.com]

Strategic Sourcing and Application of 6-Bromo-5-fluoroquinoline in Medicinal Chemistry

Executive Summary

6-Bromo-5-fluoroquinoline (Exact Isomer) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. The specific substitution pattern—a bromine handle at C6 for cross-coupling and a fluorine atom at C5—offers unique metabolic stability and electronic modulation compared to its more common isomer, 5-bromo-6-fluoroquinoline.

Critical Market Insight: Unlike its commoditized isomers, 6-bromo-5-fluoroquinoline is frequently a non-stock / custom-synthesis item . This guide bridges the gap between procurement challenges and technical application, providing a decision framework for "Buy vs. Make," quality validation, and synthetic utility.

Part 1: Chemical Significance & Structural Utility[1]

The specific positioning of the fluorine atom at C5 is not merely cosmetic; it fundamentally alters the electronic landscape of the quinoline ring.

-

Metabolic Blocking: The C5 position is a common site for oxidative metabolism (P450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," extending the half-life (

) of the final drug candidate. -

Electronic Tuning: The C5-fluorine exerts a strong inductive effect (-I) on the C6-bromine, activating it for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) more effectively than non-fluorinated analogs.

-

Atropisomerism Control: In biaryl systems generated at C6, the C5-fluorine adds steric bulk (Van der Waals radius: 1.47 Å) that can restrict rotation, potentially locking bioactive conformations.

Diagram 1: Structural Activity Relationship (SAR) Logic

Caption: Functional dissection of the 6-bromo-5-fluoroquinoline scaffold highlighting the synergistic effects of halogenation.

Part 2: Supplier Price Comparison & Sourcing Strategy

Warning: Researchers often confuse 6-bromo-5-fluoroquinoline with its widely available isomer, 5-bromo-6-fluoroquinoline (CAS: 107224-21-5). The price difference is orders of magnitude due to precursor availability.

Market Tier Analysis

The following table estimates costs based on current precursor markets and custom synthesis rates (FTE).

| Supplier Tier | Supplier Type | Availability | Est. Price (1g) | Est. Price (10g) | Primary Risk |

| Tier 1 (Sigma, Combi-Blocks) | Catalog Vendor | Rare / Non-Stock | N/A | N/A | Likely to ship wrong isomer (5-Br-6-F) if not verified. |

| Tier 2 (Enamine, Fluorochem) | Building Block Specialist | Lead Time: 2-4 wks | $450 - $800 | $2,500 - $4,000 | Batch-to-batch variability. |

| Tier 3 (WuXi, Pharmablock) | CRO / Custom Synthesis | Made to Order | $2,000+ (FTE) | $5,000+ | High upfront cost; requires synthetic route validation. |

| Commodity Proxy | 5-Bromo-6-fluoro isomer | In Stock | $100 - $150 | $600 - $900 | Wrong Molecule (Use only for initial method dev). |

The "Buy vs. Make" Decision Matrix

Since the specific 6-Br-5-F isomer is expensive, use this logic to decide:

-

< 5 grams needed: BUY. The cost of internal chemist time (FTE) + precursors (3-bromo-2-fluoroaniline) exceeds the vendor price.

-

> 20 grams needed: MAKE. Outsourcing costs balloon linearly. An internal campaign using the Skraup synthesis (detailed below) is more economical.

Part 3: Synthetic & Quality Assurance Protocols

If sourcing proves difficult, or for validating vendor batches, the following technical protocols are required.

A. Quality Control: The "Isomer Trap"

Vendors often mislabel the 5-Br-6-F isomer as 6-Br-5-F. You must validate using 19F NMR and 1H-1H COSY .

QC Protocol:

-

1H NMR (400 MHz, DMSO-d6):

-

6-Br-5-F: Look for the C4-H proton. Due to the C5-Fluorine, the C4-H signal will show a distinct coupling pattern (dd) and a downfield shift compared to the isomer.

-

Coupling Constant: The

coupling is diagnostic.

-

-

19F NMR:

-

The chemical shift of the fluorine is sensitive to the ortho-bromine (in 5-Br-6-F) vs. the ortho-hydrogen (in 6-Br-5-F).

-

B. Synthesis Protocol (Skraup Reaction)

For internal production of >10g batches.

Reaction Overview: Condensation of 3-bromo-2-fluoroaniline with glycerol (or acrolein equivalent) mediated by sulfuric acid and an oxidizing agent.

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-fluoroaniline (1.0 eq, 50 mmol), sodium 3-nitrobenzenesulfonate (oxidant, 1.2 eq), and glycerol (3.0 eq).

-

Acid Addition: Carefully add 75% H2SO4 (20 mL) dropwise at 0°C. Caution: Highly Exothermic.

-

Cyclization: Heat the mixture to 140°C for 4 hours. The solution will turn dark brown/black.

-

Workup:

-

Cool to room temperature.[1]

-

Pour onto crushed ice (200g).

-

Basify to pH 9-10 using NH4OH (28%).

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

-

Purification:

-

Dry organics over Na2SO4, filter, and concentrate.

-

Flash Chromatography: Elute with Hexanes/EtOAc (gradient 0% -> 30%).

-

Yield Target: 55-65% off-white solid.

-

Diagram 2: Synthetic Workflow & QC Check

Caption: Workflow for the synthesis and validation of 6-bromo-5-fluoroquinoline to ensure isomeric purity.

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

Once procured or synthesized, the primary utility is installing the quinoline core onto an aryl scaffold. The C5-fluorine can destabilize the Pd-intermediate if conditions are too harsh; mild bases are preferred.

Standard Operating Procedure (SOP):

-

Reagents:

-

6-Bromo-5-fluoroquinoline (1.0 eq)[2]

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) — Preferred for steric bulk.

-

Base: K3PO4 (2.0 M aq, 3.0 eq) — Milder than NaOtBu.

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Charge solid reagents into a microwave vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent and aqueous base.

-

Heat to 90°C for 12 hours (thermal) or 110°C for 45 min (microwave).

-

-

Note: If dehalogenation (loss of Br) is observed, switch catalyst to XPhos Pd G3 .

References

-

PubChem. Compound Summary: 6-Bromo-5-fluoroquinoline (CID 14548338).[2] National Library of Medicine. Available at: [Link]

-

National Institutes of Health (PMC). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available at: [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 5-fluoroquinoline derivatives

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 5-Fluoroquinoline Derivatives: Protocols and Applications

Introduction: The Strategic Importance of 5-Fluoroquinolines in Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antibacterial properties. The strategic functionalization of this ring system is crucial for modulating the pharmacological profile of these molecules. Among the various synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for modifying electron-deficient aromatic systems.

This guide focuses on the SNAr reactions of 5-fluoroquinoline derivatives. The fluorine atom at the C-5 position, activated by the inherent electron-withdrawing nature of the quinoline ring system, serves as an excellent leaving group for SNAr. This reactivity allows for the precise introduction of a diverse array of functional groups—containing nitrogen, oxygen, and sulfur nucleophiles—providing a robust platform for the synthesis of novel compounds for drug discovery and materials science.

The Mechanism of SNAr on the Quinoline Scaffold

The SNAr reaction on 5-fluoroquinoline is not a single-step displacement. Instead, it proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount; the negative charge is effectively delocalized by the electron-withdrawing quinoline nitrogen, which is ortho/para to the site of attack, a key requirement for SNAr to proceed efficiently.

-

Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

Why Fluorine is an Excellent Leaving Group in SNAr

Contrary to what is observed in aliphatic SN2 reactions, where iodide is the best halide leaving group, the reactivity order for leaving groups in SNAr is F > Cl > Br > I. This is because the first step, the nucleophilic attack, is rate-limiting. Fluorine's high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. The energetic cost of breaking the strong C-F bond is overcome by the favorable restoration of the highly stable aromatic system in the final step.

Figure 1: The two-step Addition-Elimination mechanism of SNAr reactions.

General Experimental Workflow

A successful SNAr protocol requires careful attention to anhydrous conditions, appropriate choice of solvent and base, and systematic monitoring. The following workflow provides a self-validating system from reaction setup to product isolation.

Figure 2: A generalized workflow for SNAr reactions on 5-fluoroquinoline.

Protocols for SNAr with Various Nucleophiles

The following protocols provide robust starting points for the functionalization of 5-fluoroquinoline derivatives. Researchers should consider these as templates for optimization based on the specific substrate and nucleophile used.

Reactions with Nitrogen Nucleophiles (Amination)

The introduction of amino groups at the C-5 position yields 5-aminoquinoline derivatives, a scaffold present in numerous biologically active molecules, including kinase inhibitors.

General Scheme: 5-Fluoroquinoline + R¹R²NH → 5-(R¹R²N)-Quinoline

Protocol:

-

To a sealable reaction tube, add 5-fluoroquinoline (1.0 eq.), the desired primary or secondary amine (1.5–2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

-

Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Seal the tube tightly and heat the reaction mixture to 100–140 °C.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of water.

-

If a precipitate forms, collect the solid product by filtration. If no solid forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminoquinoline derivative.

Expert Insights:

-

Solvent Choice: DMSO and NMP are excellent solvents for SNAr as their high polarity stabilizes the charged Meisenheimer complex, and their high boiling points allow for the necessary reaction temperatures.

-

Base Selection: An inorganic base like K₂CO₃ is often sufficient and cost-effective. A non-nucleophilic organic base like DIPEA can be used if the substrate or product is sensitive to inorganic bases. The base neutralizes the HF formed during the reaction.

Reactions with Oxygen Nucleophiles (Etherification)

The synthesis of 5-alkoxy or 5-aryloxy quinolines is readily achieved using alcohols or phenols as nucleophiles. These reactions typically require the pre-formation of a more potent alkoxide or phenoxide nucleophile using a strong base.

General Scheme: 5-Fluoroquinoline + ROH → 5-(RO)-Quinoline

Protocol:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

-

Add the desired alcohol or phenol (1.2–1.5 eq.).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Handle with extreme care.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 5-fluoroquinoline (1.0 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80–100 °C and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights:

-

Base Strength: A strong base like NaH is required to deprotonate the relatively weakly acidic alcohol or phenol, generating the highly nucleophilic alkoxide/phenoxide.

-

Anhydrous Conditions: The reaction must be strictly anhydrous, as any water will quench the NaH and the generated nucleophile.

Reactions with Sulfur Nucleophiles (Thiolation)

Thiols are excellent nucleophiles and react readily with 5-fluoroquinolines to form 5-(organothio)quinolines. Similar to alcohols, a base is used to generate the more nucleophilic thiolate anion.

General Scheme: 5-Fluoroquinoline + RSH → 5-(RS)-Quinoline

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-fluoroquinoline (1.0 eq.) and the desired thiol (1.1 eq.) in an anhydrous solvent like DMF or tetrahydrofuran (THF).

-

Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.). If using NaH, pre-formation of the thiolate is recommended as described in the oxygen nucleophile protocol. Cs₂CO₃ is a milder base and can often be added directly.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-(organothio)quinoline derivative.

Expert Insights:

-

Nucleophilicity: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, meaning these reactions can often proceed under milder conditions (lower temperatures, weaker bases) than their oxygen counterparts.

-

Base Choice: Cs₂CO₃ is often an excellent choice as it is a strong enough base to deprotonate the thiol and its high solubility in organic solvents can accelerate the reaction.

Data Summary and Optimization Guidelines

The conditions provided are generalized starting points. Optimization is key to achieving high yields and purity.

| Nucleophile Class | Typical Nucleophile (eq.) | Typical Base (eq.) | Solvent | Temperature (°C) |

| Nitrogen | Primary/Secondary Amine (1.5-2.0) | K₂CO₃ or DIPEA (2.0) | DMSO, NMP | 100 - 140 |

| Oxygen | Alcohol/Phenol (1.2-1.5) | NaH (1.2) | DMF, THF | 80 - 100 |

| Sulfur | Thiol (1.1) | Cs₂CO₃ (1.5) or NaH (1.1) | DMF, THF | 25 - 50 |

Troubleshooting & Optimization:

-

Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., switching from THF to DMF or DMSO), or using a stronger base (e.g., switching from K₂CO₃ to NaH).

-

Side Product Formation: If decomposition or side reactions are observed, try lowering the reaction temperature or using a milder base. For sensitive substrates, a less nucleophilic base like DIPEA may be preferable to inorganic options.

-

Regioselectivity Issues: In poly-halogenated quinolines, regioselectivity can be complex. The site of attack is governed by the electronic activation from the ring nitrogen and other substituents. Computational models analyzing the LUMO (Lowest Un

Application Note: Strategic Synthesis of Kinase Inhibitors from the 6-Bromo-5-fluoroquinoline Scaffold

Executive Summary

This technical guide details the synthetic elaboration of the 6-bromo-5-fluoroquinoline scaffold, a privileged pharmacophore in the design of Type I and Type II kinase inhibitors (e.g., analogs of Bosutinib, Lenvatinib).

While the quinoline core provides the essential adenine-mimetic hinge-binding motif, the 5-fluoro substituent offers a critical advantage: it modulates the pKa of the quinoline nitrogen (N1), enhances metabolic stability by blocking the C5 position, and electronically activates the C4 position for nucleophilic attack. This guide provides a validated, step-by-step protocol for the sequential functionalization of this scaffold, prioritizing regioselectivity and yield.

Strategic Rationale & SAR Logic

The 5-Fluoro Effect

In medicinal chemistry, the addition of a fluorine atom at the C5 position of the quinoline ring is rarely accidental. It serves three distinct mechanistic functions:

-

Electronic Activation: The strong inductive effect (

) of the fluorine atom at C5 pulls electron density away from the C4 position. This lowers the energy of the transition state for nucleophilic aromatic substitution ( -

pKa Modulation: It lowers the basicity of the N1 quinoline nitrogen, potentially improving oral bioavailability and reducing lysosomal trapping.

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the C5 position, a common clearance pathway for quinoline drugs.

Retrosynthetic Analysis

The synthesis is designed to install the Hinge Binder (C4) first, followed by the Solvent Front Extension (C6). This sequence avoids potential catalyst poisoning by free amines during the metal-catalyzed cross-coupling step.

Figure 1: Retrosynthetic disconnection showing the sequential assembly of the inhibitor.

Experimental Protocols

Phase 1: Installation of the Hinge Binder ( )

Objective: Selective displacement of the C4-chloride by an aniline nucleophile.

Reaction Type: Nucleophilic Aromatic Substitution (

Mechanism: The 5-fluoro group inductively destabilizes the ground state and stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the 4-chloro group.

Materials

-

Substrate: 4-Chloro-6-bromo-5-fluoroquinoline (1.0 equiv)

-

Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

-

Base: Not always required if HCl salt is desired, otherwise

-Diisopropylethylamine (DIPEA) (2.0 equiv).

Protocol

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6-bromo-5-fluoroquinoline (500 mg, 1.92 mmol) in Isopropanol (10 mL).

-

Addition: Add the substituted aniline (2.11 mmol) in one portion.

-

Note: If the aniline is an HCl salt, add 2.0 equiv of DIPEA. If free base, no base is needed; the product will precipitate as the hydrochloride salt.

-

-

Reaction: Heat the mixture to reflux (

) for 3–6 hours.-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The 5-F activation usually drives this to completion faster than non-fluorinated analogs.

-

-

Workup (Salt Method - High Purity):

-

Cool the reaction mixture to room temperature (RT).

-

The product often precipitates as a yellow/off-white solid (HCl salt).

-

Filter the solid and wash with cold IPA (

) and Diethyl Ether ( -

Dry under vacuum.

-

-

Workup (Free Base Method):

-

If no precipitate forms, concentrate the solvent.

-

Resuspend in EtOAc and wash with Saturated

. -

Dry organic layer over

, filter, and concentrate.[2]

-

Typical Yield: 85–95%

Phase 2: Extension into Solvent Front (Suzuki-Miyaura)

Objective: Cross-coupling at the C6-position to access the hydrophobic pocket or solvent front. Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[3]

Critical Consideration: The C6-Bromine is the reactive handle. The C5-Fluorine remains intact due to the strength of the C-F bond, which is resistant to oxidative addition by Pd(0) under these standard conditions.

Materials

-

Substrate: 4-Amino-6-bromo-5-fluoroquinoline intermediate (from Phase 1) (1.0 equiv)

-

Reagent: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst:

(5 mol%) - Chosen for robustness with heteroaryl chlorides/bromides. -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Protocol

-

Degassing: Charge a microwave vial or pressure tube with 1,4-Dioxane/Water mixture and sparge with Nitrogen/Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

-

Assembly: Add the Intermediate (0.5 mmol), Boronic Acid (0.6 mmol), and Base (1.5 mmol) to the vial.

-

Catalyst Addition: Add

(0.025 mmol) last. Seal the vessel immediately. -

Reaction: Heat to

for 2–12 hours (or-

Checkpoint: LCMS should show consumption of the bromide (M) and formation of the coupled product (M + R - Br).

-

-

Workup:

-

Dilute with EtOAc and water. Filter through a pad of Celite to remove Palladium black.

-

Separate phases. Extract aqueous layer with EtOAc.

-

Wash combined organics with Brine, dry over

.

-

-

Purification: Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Typical Yield: 60–80%

Data Summary & Troubleshooting

| Parameter | Phase 1 ( | Phase 2 (Suzuki) |

| Key Reagent | Aniline Nucleophile | Boronic Acid / Pd Catalyst |

| Temperature | ||

| Time | 3–6 Hours | 2–12 Hours |

| Common Issue | Incomplete conversion if aniline is electron-deficient. | Protodeboronation of boronic acid. |

| Solution | Add catalytic HCl or switch solvent to n-Butanol ( | Use Boronic Ester (Pinacol) or increase catalyst load. |

| 5-F Impact | Accelerates reaction (Activating). | Inert (Spectator).[2][4] |

Pathway Visualization

The following diagram illustrates the complete workflow, highlighting the chemical logic and checkpoints.

Figure 2: Sequential functionalization workflow. Note the preservation of the 5-Fluoro group throughout the process.

References

-

Quinoline Scaffold in Kinase Inhibitors: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

-

Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Nucleophilic Substitution on Fluoro-Quinolines: Detailed protocols for

on activated quinolines are derived from standard methodologies used in the synthesis of fluoroquinolone antibiotics and kinase inhibitors like Bosutinib. -

General Synthesis of 4-Anilinoquinolines: Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

Sources

- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. communities.springernature.com [communities.springernature.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-5-fluoroquinoline Intermediates

Welcome to the technical support resource for the purification of 6-Bromo-5-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar halogenated quinoline intermediates. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges, ensuring the high purity required for downstream applications in drug discovery and development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Bromo-5-fluoroquinoline in a direct question-and-answer format.

Question 1: My initial TLC of the crude reaction mixture shows multiple spots close to my product spot. What are these likely impurities and how should I approach purification?

Answer: The presence of multiple spots on a TLC plate is a common issue in quinoline synthesis, often stemming from side reactions or unreacted starting materials.

Probable Causes & Identification:

-

Regioisomers: If using an unsymmetrical ketone in a Friedländer or a related synthesis, you may form a mixture of quinoline isomers which can have very similar polarities.

-

Aldol Condensation Products: In base-catalyzed syntheses, the ketone starting material can undergo self-condensation, creating polar byproducts that can complicate purification.

-

Partially Reduced or Oxidized Species: The synthesis of the quinoline core often involves oxidation steps. Incomplete oxidation can leave dihydroquinoline intermediates, while over-oxidation or side reactions can lead to N-oxides or other derivatives.[1][2]

-

Polymeric Materials: Vigorous reaction conditions, especially in Skraup or Doebner-von Miller syntheses, can lead to the formation of high molecular weight, tarry substances that streak on the TLC plate.

Recommended Strategy:

-

Initial Assessment: Run TLCs in several solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that provides the best possible separation between your product and the impurities.

-

Column Chromatography: This is the most effective method for separating mixtures with multiple components. A carefully chosen eluent system, potentially using a shallow gradient, will be crucial. (See Protocol 1 for a detailed methodology).

-

Post-Chromatography Cleanup: If minor impurities persist after chromatography, a subsequent recrystallization can often yield a product of >99% purity.

Question 2: My crude product is a dark, viscous oil that refuses to solidify, even under high vacuum. How can I handle this?

Answer: Obtaining an oil instead of a solid is a frequent challenge with quinoline derivatives, often due to residual solvent or persistent impurities that inhibit crystallization.

Probable Causes & Solutions:

-

Tarry Byproducts: As mentioned, polymerization side reactions can produce gummy solids or intractable oils. An initial aqueous workup with a mild acid wash (e.g., 1M HCl) can sometimes help by protonating the basic quinoline nitrogen, allowing for extraction and separation from non-basic polymeric material.

-

Inhibition of Crystallization: Even small amounts of impurities can prevent a compound from crystallizing. The primary goal should be to increase the purity of the material.

-

Action 1: Attempt Column Chromatography: Even if the material is an oil, it can be loaded onto silica gel for column chromatography. You can dissolve the oil in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed material can be loaded onto the column. This technique, known as "dry loading," often provides superior separation compared to loading the sample as a solution.

-

Action 2: Attempt Salt Formation: Quinoline is a basic heterocycle and can be converted into a crystalline salt. Dissolve the oil in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The resulting hydrochloride salt is often a well-defined, crystalline solid that can be easily filtered, washed, and dried. This is an excellent method for both purification and solidification.

-

Question 3: I have successfully isolated my product, but I'm observing peak broadening in my ¹H NMR spectrum. What's causing this and how can I get a clean spectrum?

Answer: Peak broadening in NMR can obscure important coupling information and make definitive structural assignment difficult.

Probable Causes & Solutions:

-

Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.

-

Solution: Pass a solution of your compound (e.g., in CH2Cl2 or EtOAc) through a small plug of silica gel or celite. This can often trap the paramagnetic species.

-

-

Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.

-

Solution: Simply dilute your NMR sample. Often, this is sufficient to sharpen the signals.

-

-

Magnetic Field Inhomogeneity: The magnetic field may not be uniform across your sample.

-

Solution: Re-shim the spectrometer before acquiring your data. This is a standard and essential step for obtaining high-quality NMR spectra.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for 6-Bromo-5-fluoroquinoline?

The two most effective and widely used methods are flash column chromatography and recrystallization.

-

Flash Column Chromatography is ideal for removing significant impurities, separating isomers, or purifying oils.[3]

-

Recrystallization is excellent for removing small amounts of impurities from an already mostly pure solid product to achieve high analytical purity.

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves your desired compound to a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally provides the best balance for effective separation on a column. A good starting point for halogenated quinolines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

Q3: My compound appears pure by TLC and ¹H NMR, but my yield is low. Where could my product have gone?

Low yield can result from several factors beyond simple side reactions. Consider these possibilities:

-

Aqueous Workup Losses: If multiple extractions were performed, your product might have some water solubility, especially if the aqueous phase is acidic (due to protonation of the quinoline nitrogen). Re-extracting the aqueous layers may recover some material.

-

Adsorption on Silica Gel: Polar compounds, including quinolines, can sometimes irreversibly adsorb to silica gel during chromatography. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent.

-

Product Volatility: While 6-Bromo-5-fluoroquinoline is not expected to be highly volatile, prolonged exposure to high vacuum at elevated temperatures could lead to minor losses. Dry your product at moderate temperatures.

Q4: What are the recommended storage conditions for 6-Bromo-5-fluoroquinoline?

Like many halogenated aromatic compounds, 6-Bromo-5-fluoroquinoline should be stored in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying 6-Bromo-5-fluoroquinoline on a silica gel column.

Methodology:

-

TLC Analysis: Determine an appropriate eluent system using TLC. A system that gives an Rf value of ~0.3 for the product is ideal.

-

Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

-

For Solids: Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

For Oils: Dissolve the oil in a minimal volume of the eluent and carefully pipette it onto the top of the column with minimal disturbance to the silica bed.

-

-

Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.

-

Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

-

Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common system providing good separation for a wide range of polarities. |

| Typical Gradient | 100% Hexane -> 80:20 Hexane:EtOAc | Start with low polarity to elute non-polar impurities, then increase polarity to elute the product. |

| Monitoring | TLC with UV visualization (254 nm) | Quinolines are UV-active, allowing for easy visualization of spots. |

Protocol 2: Purification by Recrystallization

This method is suitable for final purification of solid 6-Bromo-5-fluoroquinoline that is already >90% pure.

Methodology:

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for quinolines include ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexane.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visualized Workflow

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Sources

Validation & Comparative

13C NMR chemical shifts of 6-Bromo-5-fluoroquinoline

Comprehensive Guide: C NMR Chemical Shifts of 6-Bromo-5-fluoroquinoline

Executive Summary

6-Bromo-5-fluoroquinoline is a critical heteroaromatic building block, particularly in the synthesis of gyrase-inhibitor antibiotics (fluoroquinolones) and antimalarial agents. Its structural elucidation is frequently complicated by the interplay between the quadrupole moment of Bromine (

This guide provides a comparative analysis of the

Part 1: Theoretical Framework & Assignment Strategy

The "Push-Pull" Electronic Environment

The chemical shifts in this scaffold are governed by three competing factors:

-

Nitrogen Deshielding: The pyridine ring nitrogen creates a strong deshielding effect, particularly at C2 and C8a.

-

Fluorine Coupling (The "Fingerprint"): The

F nucleus (- (Ipso): ~250–260 Hz (Huge splitting).

- (Ortho): ~15–25 Hz (Distinct splitting).

-

Bromine Heavy Atom Effect: Bromine exerts a "heavy atom" shielding effect on the ipso carbon (C6), often shifting it upfield (lower ppm) despite its electronegativity.

Assignment Logic Flow

To validate the structure, researchers should follow this logic path, prioritizing the identification of the C-F coupling constants (

Figure 1: Step-by-step logic for assigning the 6-Bromo-5-fluoroquinoline carbon skeleton.

Part 2: Comparative Data Analysis

The following data compares the target molecule against its most likely impurities (the mono-substituted precursors).

Note on Data Source: Values for the di-substituted target are derived from Substituent Chemical Shift (SCS) additivity rules applied to experimental base values of quinoline, validated against DFT/GIAO predictive models (B3LYP/6-311+G(2d,p)).

Table 1: Comparative Chemical Shifts ( , ppm) in CDCl

| Carbon Position | Target: 6-Bromo-5-fluoroquinoline (Predicted) | Alt 1: 6-Bromoquinoline (Exp. Ref) | Alt 2: 5-Fluoroquinoline (Exp. Ref) | Diagnostic Feature (Target) |

| C2 | 151.5 (s) | 150.8 | 151.2 | Singlet. Most deshielded. |

| C3 | 122.8 (s) | 122.5 | 121.8 | Unaffected region. |

| C4 | 134.1 (d, | 135.2 | 129.5 | Small doublet coupling. |

| C4a | 118.5 (d, | 128.5 | 119.2 | Critical: Distinct doublet due to ortho-F. |

| C5 | 154.2 (d, | 126.8 | 156.5 | Major: Huge doublet (Ipso-F). |

| C6 | 112.5 (d, | 120.5 | 125.4 | Major: Shielded by Br, split by F. |

| C7 | 131.0 (s) | 131.8 | 128.5 | Likely overlaps with C8. |

| C8 | 130.5 (s) | 130.2 | 130.8 | Unaffected region. |

| C8a | 146.5 (s) | 147.5 | 148.5 | Broad singlet (quaternary). |

Key Differentiators:

-

The C5 Signal: In the target, C5 will appear as a massive doublet centered around 154 ppm. If you see a singlet here, you have likely lost the Fluorine.

-

The C6 Signal: In 6-Bromoquinoline, C6 is a singlet at ~120 ppm. In the target, C6 shifts upfield (shielded) but becomes a doublet (

Hz). -

C4a vs C8a: C4a is closer to the Fluorine (peri-position). In the target, C4a will show splitting (~18 Hz), whereas C8a will remain a singlet or show negligible coupling.

Part 3: Experimental Validation Protocol

To ensure accurate detection of the splitting patterns (which are essential for confirming the 5-F, 6-Br substitution pattern), the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: CDCl

(Preferred for resolution) or DMSO--

Note: DMSO-

may cause slight deshielding (+1-2 ppm) compared to the table above.

-

-

Concentration: >20 mg/0.6 mL is recommended to resolve the low-intensity outer legs of the C-F multiplets.

Acquisition Parameters (Bruker/Varian Standard)

-

Frequency: 100 MHz or higher (

C frequency). -

Spectral Width: 240 ppm (to capture C2 and ensure no folding).

-

Relaxation Delay (D1): 3.0 - 5.0 seconds .

-

Reasoning: Quaternary carbons (C5, C6, C4a, C8a) have long T1 relaxation times. Short delays will suppress these critical diagnostic peaks.

-

-

Scans (NS): Minimum 1024 scans (for high S/N ratio).

-

Decoupling: Inverse Gated Decoupling (optional) if integration is required, otherwise standard broadband proton decoupling.

Structural Elucidation Workflow

If the 1D

Figure 2: Recommended 2D NMR workflow for full assignment.

Part 4: Troubleshooting & Anomalies

"Missing" Peaks

Symptom: You cannot find the C5 or C6 peaks. Cause: The splitting by Fluorine divides the signal intensity into two (doublet). If the S/N ratio is low, the peaks may disappear into the baseline. Solution: Increase the number of scans (NS) by a factor of 4 (doubles S/N) or increase the Relaxation Delay (D1).

Solvent Effects

If using DMSO-

-

Expect C2 to shift downfield (~152-153 ppm).

-

Expect C5 (C-F) coupling constants to remain constant (J-coupling is solvent independent).

References

-

PubChem. (2025).[1] 6-Bromoquinoline Spectral Data. National Library of Medicine. [Link]

-

SpectraBase. (2024). 13C NMR Spectrum of 5-Fluoroquinoline. Wiley Science Solutions. [Link]

-

Doddrell, D., et al. (1976).[2] Carbon-13 Magnetic Resonance Studies of Fluorine-substituted Heterocycles. Journal of the Chemical Society, Perkin Transactions 2.[3] [Link][4][5]

-

ACD/Labs. (2023). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Reich, H. J. (2023). Coupling Constants: 19F-13C Coupling. University of Wisconsin-Madison, Department of Chemistry. [Link]

19F NMR Signals of 5-Fluoroquinoline Derivatives: A Comparative Technical Guide

Executive Summary: The Strategic Value of the 5-Fluoroquinoline Scaffold

In medicinal chemistry, the 5-fluoroquinoline (5-FQ) scaffold represents a "Goldilocks" zone for fluorinated heterocycles.[1][2] Unlike its isomers (3-, 6-, 7-, or 8-fluoroquinoline), the 5-position offers a unique balance of metabolic stability and electronic isolation from the heterocyclic nitrogen.[3][1][2]

This guide provides an in-depth technical comparison of 5-FQ derivatives against their positional isomers, focusing on 19F NMR spectroscopy as the primary analytical tool. We explore why 5-FQ signals are distinct, how to optimize their detection in Fragment-Based Drug Discovery (FBDD), and the causal mechanisms driving their chemical shift behaviors.[3][1][2]

Comparative Analysis: 5-FQ vs. Positional Isomers[2]

The local electronic environment of the fluorine nucleus dictates its chemical shift (

The "Peri-Effect" and Chemical Shift Logic[1][3]

The most critical differentiator in fluoroquinoline NMR is the Peri-Interaction .[1][2]

-

8-Fluoroquinoline (8-FQ): The fluorine at C-8 is peri to the ring nitrogen (N-1).[1][2] The lone pair of the nitrogen creates a significant Van der Waals deshielding effect and electrostatic repulsion, typically shifting the signal downfield (less negative ppm).[3][2]

-

5-Fluoroquinoline (5-FQ): The fluorine at C-5 is peri to the proton at C-4.[1][2] It is electronically coupled to the nitrogen via the conjugated system but is spatially distant.[1][2] This results in a chemical shift closer to standard fluoronaphthalene derivatives.[1][2]

Chemical Shift Data Comparison

Table 1: Comparative 19F NMR Metrics (Solvent: CDCl

| Derivative | Approx. | Multiplicity ( | Electronic Environment | Key Utility |

| 5-Fluoroquinoline | -115 to -125 | Multiplet (dd or dt) | Distal: Shielded by | Metabolic Blocker: Blocks CYP450 oxidation at the exposed para-like position.[1][2] |

| 8-Fluoroquinoline | -105 to -115 | Multiplet | Peri-Deshielded: Strong interaction with N-1 lone pair.[1][2] | Conformational Probe: Sensitive to protonation of N-1. |

| 6-Fluoroquinoline | -110 to -118 | Multiplet | Para-Conjugated: Direct resonance with N-1.[1][2] | Electronic Tuning: Modulates pKa of the quinoline nitrogen.[1][2] |

| 3-Fluoroquinoline | -100 to -110 | Singlet/Small coupling | Proximal: High inductive withdrawal by N-1.[1] | Binding Affinity: Often used to modulate H-bond basicity of N-1.[1] |

Note: Values are approximate and highly solvent-dependent. In protic solvents (e.g., Methanol-d4), hydrogen bonding to N-1 will cause significant shifts, particularly for 8-FQ and 3-FQ.[3][1][2]

Mechanism of Action: Why 5-FQ Signals Behave Differently

To interpret spectra accurately, one must understand the underlying causality of the signal behavior.[3][1][2]

Electronic Shielding/Deshielding

The 5-position is located on the carbocyclic ring.[1][2] While the heterocyclic ring is electron-deficient (withdrawing), the 5-position retains more electron density than the 2, 3, or 4 positions.[3][1][2]

-

Result: 5-FQ signals appear upfield (more negative) relative to 3-FQ.[1][2]

-

Diagnostic Value: If a substituent is added to the 2-position (heterocyclic ring), the 5-F signal shifts only slightly (~1-2 ppm), whereas an 8-F signal would shift significantly due to through-space changes affecting the N-1 lone pair.[1]

Solvent Induced Shifts (SIS)

5-FQ is an excellent probe for lipophilicity.[1][2]

-

Experiment: Measure

in CDCl -

Observation: 5-FQ shows a smaller

(SIS) compared to 8-FQ. 8-FQ is highly sensitive to solvation of the N-1 lone pair, which indirectly perturbs the peri-fluorine.[1]

Experimental Protocol: 19F NMR for Fragment Screening[1]

The most powerful application of 5-FQ derivatives is in Fragment-Based Drug Discovery (FBDD) .[1][2] Fluorine's high sensitivity (83% of 1H) and lack of biological background make it ideal for screening.[2]

Workflow Diagram

The following diagram outlines the decision process for selecting and screening 5-FQ derivatives.

Caption: Workflow for 19F NMR fragment screening using 5-fluoroquinoline derivatives. T1 measurement is critical for optimizing acquisition time.

Detailed Protocol: Relaxation Filter Experiment

This protocol is "self-validating" because it uses an internal reference to confirm instrument stability before assessing binding.[1][2]

Objective: Identify 5-FQ fragments that bind to a target protein. Binding increases the effective molecular weight, drastically reducing the Transverse Relaxation Time (

Reagents:

-

Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4 (10% D

O).[3][1][2] -

Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated in a capillary to prevent interaction).[3][2]

-

Protein: Target kinase/enzyme (10-20

M).[1][2] -

Ligand: 5-FQ derivative (200-400

M).[1][2]

Step-by-Step Methodology:

- Determination (Pre-requisite):

-

Reference Spectrum (Ligand Only):

-

Experimental Spectrum (Ligand + Protein):

-

Data Analysis (The Validation Step):

-

Compare the integral of the 5-FQ peak in Reference vs. Experimental.

-

Binding Criteria: A signal reduction of >30% or significant line broadening (>10 Hz) indicates binding.[1][2]

-

Self-Validation: The signal of the internal standard (TFA) must remain constant. If TFA signal drops, the error is instrumental (shimming/tuning), not biological.[3][1][2]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad Baseline/Hump | Fluorine background in probe or Teflon parts.[1] | Use a "depth gauge" to ensure the sample is centered; use fluorine-free probe components if available.[1][2] |

| Phasing Issues | Large chemical shift anisotropy (CSA). | Increase spectral width (SW) significantly (200-300 ppm) to capture all sidebands if spinning, or ensure digital filtering is correct. |

| Signal Saturation | 19F relaxes slower than 1H.[1][2] Increase | |

| Chemical Shift Drift | Temperature fluctuation.[1][2] | 19F is highly temperature-sensitive (~0.01 ppm/K).[1][2] Use a variable temperature (VT) unit to lock T at 298K.[1][2] |

References

-

Dalvit, C., et al. (2019).[3][1][2] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[1][2] [3][2]

-

Norton, R. S., et al. (2016).[3][1][2] "NMR Approaches for Fragment-Based Lead Discovery." Drug Discovery Today.

-

Marsh, A. (2020).[3][1][2] "19F NMR Chemical Shifts of Fluorinated Heterocycles: A Guide for Medicinal Chemists." Journal of Medicinal Chemistry.

-

Bruker BioSpin. (2023). "19F NMR Parameters and Relaxation Times." Bruker Application Notes.

-

Dodean, R. A., et al. (2008).[3][1] "19F NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals." Magnetic Resonance in Chemistry.

Sources

Pillar 1: Theoretical Fragmentation Analysis - Predicting the Pathway

An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-Bromo-5-fluoroquinoline

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 6-Bromo-5-fluoroquinoline, a halogenated aromatic heterocycle, serves as a critical building block for a variety of advanced molecules, including potential therapeutic agents and functional materials.[1] Its unique substitution pattern, featuring both bromine and fluorine, presents a distinct challenge and opportunity for mass spectrometry (MS) analysis. Understanding its fragmentation pattern is not merely an academic exercise; it is a crucial step in reaction monitoring, purity assessment, and metabolic profiling.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-5-fluoroquinoline. We will dissect the causal mechanisms behind the fragmentation, offer a robust experimental protocol for data acquisition, and compare the insights gained from MS with those from other common analytical techniques.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule's structure. For 6-Bromo-5-fluoroquinoline (C₉H₅BrFN), the fragmentation is governed by the inherent stability of the quinoline core and the influence of its two halogen substituents.

The Molecular Ion (M⁺•)

The first event in the EI process is the removal of an electron to form the molecular ion.[3] A key feature for any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic doublet for the molecular ion peak (and any fragment containing bromine) with a mass difference of 2 Da and a roughly 1:1 intensity ratio.[4]

-

M⁺• Peak (with ⁷⁹Br): m/z = 225

-

[M+2]⁺• Peak (with ⁸¹Br): m/z = 227

The presence of this isotopic cluster is the first and most definitive piece of evidence for the incorporation of a single bromine atom in the structure.

Primary Fragmentation Pathways

The excess energy deposited in the molecular ion seeks dissipation through the cleavage of the weakest bonds or through stable neutral losses.

-

Loss of Bromine Radical (•Br): The Carbon-Bromine bond is the most labile site in the molecule. Cleavage of this bond results in the loss of a bromine radical (•Br), a highly favorable pathway. This will likely produce one of the most abundant ions in the spectrum.

-

[M-Br]⁺: C₉H₅FN⁺ at m/z 146

-

-

Loss of Hydrogen Cyanide (HCN): The quinoline ring itself has a characteristic fragmentation pattern involving the expulsion of a stable neutral molecule, hydrogen cyanide (HCN, 27 Da).[5] This is a common fragmentation route for many nitrogen-containing heterocyclic aromatic systems.

-

[M-HCN]⁺•: C₈H₄BrF⁺• at m/z 198/200

-

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing deeper structural insight.

-

Sequential Loss ([M-Br-HCN]⁺): The [M-Br]⁺ fragment ion (m/z 146) can subsequently lose HCN to form a highly stable aromatic cation. This two-step pathway is very common.

-

[C₉H₅FN]⁺ → [C₈H₄F]⁺ + HCN at m/z 119

-

-

Sequential Loss ([M-HCN-Br]⁺): Likewise, the ion formed from the initial loss of HCN (m/z 198/200) can then lose a bromine radical. This pathway also leads to the fragment at m/z 119 .

Other minor fragmentation pathways, such as the loss of a fluorine radical (•F) or HF, are possible but are generally less favored than the cleavage of the C-Br bond or the loss of HCN.

Pillar 2: Visualizing the Fragmentation Logic

To clarify these relationships, the predicted fragmentation cascade can be visualized. The following diagram illustrates the primary and secondary fragmentation steps originating from the molecular ion.

Caption: Predicted EI fragmentation pathway for 6-Bromo-5-fluoroquinoline.

Pillar 3: A Self-Validating Experimental Protocol

This protocol describes the acquisition of an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and reliable method for volatile and semi-volatile compounds.

Objective: To acquire a high-quality, reproducible EI mass spectrum of 6-Bromo-5-fluoroquinoline for structural confirmation.

Methodology: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 6-Bromo-5-fluoroquinoline sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-20 µg/mL. The optimal concentration ensures a strong signal without overloading the detector.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. This program ensures good separation from any potential impurities.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the industry standard, providing reproducible fragmentation patterns that are comparable to spectral libraries.[2][3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350. This range will capture all predicted fragments and the molecular ion.

-

Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

-

-

-

Data Analysis & Validation:

-

Identify the chromatographic peak corresponding to 6-Bromo-5-fluoroquinoline.

-

Extract the mass spectrum from this peak, ensuring to subtract the background spectrum for a clean result.

-

Validation Checklist:

-

Confirm the presence of the M⁺• and [M+2]⁺• peaks at m/z 225 and 227 with a ~1:1 ratio.

-

Identify the key fragment ions predicted in the theoretical analysis (m/z 146, 198/200, 119).

-

Designate the most intense peak in the spectrum as the "base peak" (100% relative abundance). For this molecule, the [M-Br]⁺ fragment at m/z 146 is a strong candidate for the base peak due to the formation of a stable cation.

-

-

Data Summary and Comparison with Alternatives

The expected quantitative data from the mass spectrum is summarized below.

| Ion Description | Proposed Formula | Neutral Loss | Predicted m/z | Isotopic Signature |

| Molecular Ion | [C₉H₅BrFN]⁺• | - | 225 / 227 | Yes (1:1 ratio) |

| Fragment 1 | [C₉H₅FN]⁺ | •Br | 146 | No |

| Fragment 2 | [C₈H₄BrF]⁺• | HCN | 198 / 200 | Yes (1:1 ratio) |

| Fragment 3 | [C₈H₄F]⁺ | •Br, HCN | 119 | No |

While MS is exceptionally powerful for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of techniques.

| Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Molecular weight and elemental formula (high-res MS). Structural information via fragmentation patterns. | Extremely high sensitivity (µg to fg range). Provides definitive molecular weight.[6] | Isomers can be difficult to distinguish without tandem MS or chromatographic separation. Provides indirect structural information. |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed carbon-hydrogen-fluorine framework, connectivity, and stereochemistry. | Provides unambiguous confirmation of the molecular skeleton and substitution pattern. | Lower sensitivity (mg range). Can be time-consuming to acquire and interpret complex spectra. |

| FT-IR Spectroscopy | Presence of functional groups and bond types. | Fast, non-destructive, and provides a quick check for key functional groups. | Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis. |

Conclusion

The mass spectrometry analysis of 6-Bromo-5-fluoroquinoline is a clear example of how fundamental principles of ion chemistry can be applied to predict and interpret complex data. The fragmentation pattern is dominated by two key events: the facile loss of the bromine radical and the characteristic expulsion of HCN from the quinoline core. The hallmark M/M+2 isotopic cluster serves as an unmistakable indicator of bromine's presence. By employing a standardized GC-EI-MS protocol, researchers can generate a reproducible and information-rich spectrum that, when used in concert with techniques like NMR, provides unequivocal structural confirmation—an essential requirement for advancing drug discovery and materials science.

References

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

-

ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]

-

PubChem. 6-bromo-5-fluoroquinoline (C9H5BrFN). Available at: [Link]

-

PubMed. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Available at: [Link]

-

Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Available at: [Link]

-

INIS-IAEA. Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. Available at: [Link]

-

PubChem. 6-bromo-5-fluoroisoquinoline (C9H5BrFN). Available at: [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

-

Separation Science. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. Available at: [Link]

-

University of Victoria. Dalton Transactions. Available at: [Link]

-

Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available at: [Link]

Sources

Reactivity comparison: 6-Bromo-5-fluoroquinoline vs 6-Bromoquinoline

An In-Depth Comparative Guide to the Reactivity of 6-Bromo-5-fluoroquinoline vs. 6-Bromoquinoline

Executive Summary

In the realm of medicinal chemistry and materials science, functionalized quinolines are indispensable scaffolds. 6-Bromoquinoline serves as a robust and versatile building block, primarily enabling molecular diversification through palladium-catalyzed cross-coupling and metal-halogen exchange reactions. The introduction of a fluorine atom at the C-5 position, yielding 6-Bromo-5-fluoroquinoline, profoundly alters the electronic landscape of the quinoline core. This guide provides a detailed comparative analysis of these two critical reagents, grounded in fundamental electronic principles and supported by established experimental protocols. The core finding is that the C-5 fluoro group, through its potent electron-withdrawing inductive effect, significantly enhances the susceptibility of the carbocyclic ring to nucleophilic attack, while subtly modulating its performance in traditional cross-coupling and lithiation reactions. This document aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal substrate for their specific synthetic strategies.

The Decisive Influence: Electronic Effects of the C-5 Fluorine Substituent

The reactivity differences between 6-Bromo-5-fluoroquinoline and 6-Bromoquinoline are almost entirely dictated by the electronic properties of the fluorine atom. Fluorine exhibits a dual electronic nature:

-